molecular formula C5H10N2O2S B14729248 N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide CAS No. 6182-86-1

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide

Cat. No.: B14729248
CAS No.: 6182-86-1
M. Wt: 162.21 g/mol
InChI Key: GYSMOBZYFFOGQT-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide is an organic compound with the molecular formula C5H10N2O2S It is characterized by the presence of an amino group, a mercapto group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide typically involves the reaction of glycine with acrylamide or acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Glycine} + \text{Acrylamide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenated compounds or other electrophiles.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted amides.

Scientific Research Applications

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-oxoethyl)acrylamide
  • N-(2-Amino-2-oxoethyl)benzamide
  • N-(2-Amino-2-oxoethyl)ethanediamide

Uniqueness

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide is unique due to the presence of both an amino group and a mercapto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6182-86-1

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-3-sulfanylpropanamide

InChI

InChI=1S/C5H10N2O2S/c6-4(8)3-7-5(9)1-2-10/h10H,1-3H2,(H2,6,8)(H,7,9)

InChI Key

GYSMOBZYFFOGQT-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)NCC(=O)N

Origin of Product

United States

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